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Compound of Interest

Compound Name: 4-Chloro-3'-methylbenzophenone

Cat. No.: B1597085

This document provides a comprehensive technical overview of 4-Chloro-3'-
methylbenzophenone (CAS No. 35256-82-7), a substituted diaryl ketone. Designed for
researchers, chemists, and professionals in drug development, this guide delves into the
compound's fundamental properties, synthesis, analytical characterization, and its role as a
versatile intermediate in medicinal chemistry and organic synthesis. The narrative emphasizes
the causality behind methodological choices, ensuring a blend of theoretical knowledge and
practical insight.

Introduction and Molecular Profile

4-Chloro-3'-methylbenzophenone belongs to the benzophenone class of compounds, which
are characterized by a central carbonyl group bonded to two phenyl rings. The benzophenone
scaffold is a ubiquitous and valuable structure in medicinal chemistry, found in numerous
natural products and synthetic molecules exhibiting a wide range of biological activities,
including anticancer, anti-inflammatory, and antiviral properties[1]. The specific substitutions on
the phenyl rings—a chloro group at the 4-position and a methyl group at the 3'-position—
modulate the molecule's steric and electronic properties, influencing its reactivity and potential
biological interactions. This compound primarily serves as a crucial building block or
intermediate in the synthesis of more complex chemical entities[2].

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-3'-methylbenzophenone is
presented below. These parameters are essential for designing synthetic routes, purification
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strategies, and analytical methods.

Property Value Source
CAS Number 35256-82-7 [31[4]
Molecular Formula C14H11CIO [3]
Molecular Weight 230.69 g/mol [3]
Purity Typically 297% [4]
Hydrogen Bond Donor Count 0 [5]
Hydrogen Bond Acceptor

CZuntg p ! ]
Rotatable Bond Count 2 [5]

Molecular Structure

The 2D structure of 4-Chloro-3'-methylbenzophenone highlights the spatial arrangement of
its constituent atoms and functional groups.
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Caption: General mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis via Friedel-Crafts
Acylation

This protocol is a representative procedure adapted from established methods for synthesizing

analogous benzophenone derivatives.[6]

Materials:

m-Toluene

4-Chlorobenzoyl chloride

Anhydrous Aluminum Chloride (AICI3)
Dichloromethane (DCM, anhydrous)
Concentrated Hydrochloric Acid (HCI)

Crushed Ice

Saturated Sodium Bicarbonate (NaHCOs) solution
Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSOa) or Sodium Sulfate (Na2SOa)

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with
mineral oil), suspend anhydrous AICIs (1.1 equivalents) in anhydrous DCM under an inert
atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is critical to prevent the
moisture-sensitive AICIs from deactivating.
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» Addition of Reactants: Cool the suspension to O °C using an ice bath. Separately, prepare a
solution of 4-chlorobenzoyl chloride (1.0 equivalent) and m-toluene (1.1-1.2 equivalents) in
anhydrous DCM. Add this solution dropwise to the AICIs suspension over 30-60 minutes. The
slow addition helps control the exothermic reaction and prevents side reactions.

» Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
room temperature and stir for 4-8 hours. Monitor the reaction's progress using Thin Layer
Chromatography (TLC) until the starting materials are consumed.

o Workup - Quenching: Upon completion, cool the reaction mixture again in an ice bath. Very
carefully and slowly, pour the mixture into a beaker containing a vigorously stirred slurry of
crushed ice and concentrated HCI. This step is highly exothermic and should be performed
in a fume hood. The acidic quench decomposes the aluminum chloride complex and
protonates any remaining Lewis basic species.

o Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
Wash the organic layer sequentially with water, saturated NaHCOs solution (to neutralize any
remaining acid), and finally with brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOa4 or NazSOa, filter,
and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the
crude product.

Purification

The crude product often contains unreacted starting materials and isomers. Purification is
typically achieved through one or both of the following methods:

o Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.qg.,
methanol, ethanol, or a hexane/ethyl acetate mixture) and allow it to cool slowly. The pure
product will crystallize out, leaving impurities in the mother liquor.[7]

o Column Chromatography: For more challenging separations or to obtain very high purity,
flash column chromatography on silica gel is effective. A non-polar eluent system, such as a
gradient of ethyl acetate in hexanes, is typically used to separate the desired product from
byproducts.[3]
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Analytical Characterization Workflow

Unequivocal structural confirmation and purity assessment are paramount. A multi-technique
spectroscopic approach is standard practice for characterizing newly synthesized compounds

like 4-Chloro-3'-methylbenzophenone.[8][9]
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Caption: Logical workflow for analytical characterization.

Spectroscopic Data Summary

The following table summarizes the expected spectral data for 4-Chloro-3'-
methylbenzophenone, inferred from the analysis of its functional groups and related
structures.[10][11]

Technique Expected Data Interpretation
0 = 7.3-7.8 ppm (multiplets, Confirms the presence and
1H NMR 8H, aromatic)d = 2.4 ppm relative positions of aromatic
(singlet, 3H, methyl) and aliphatic protons.
0 =195 ppm (C=0)d = 125- Identifies the carbonyl carbon,
13C NMR 140 ppm (aromatic C)d = 21 distinct aromatic carbons, and
ppm (methyl C) the methyl carbon.

v = 1660 cm~! (strong, C=0
stretch)v = 3050 cm~* (C-H

IR (Infrared) aromatic stretch)v = 2950 cm~1
(C-H aliphatic stretch)v = 1100-
1200 cm~1 (C-Cl stretch)

Confirms key functional
groups: ketone carbonyl,
aromatic and aliphatic C-H,
and C-Cl bond.

Indicates the molecular weight
MS (M Spec) m/z = 230/232 (M, M+2 peaks and the presence of one
ass Spec
P in ~3:1 ratio) chlorine atom due to the

characteristic isotopic pattern.

Standard Operating Protocols for Analysis

Protocol: Sample Preparation for NMR Spectroscopy
o Weigh approximately 10-20 mg of the purified, dry sample.

e Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCIs) in a clean, dry NMR
tube.
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e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative
analysis is required or if the spectrometer is not locked on the solvent signal.

o Cap the NMR tube and invert several times to ensure the solution is homogeneous.
e Place the tube in the NMR spectrometer for analysis.
Protocol: Acquiring an IR Spectrum via ATR

o Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.[8]

e Record a background spectrum of the empty, clean ATR crystal. This is crucial as it will be
subtracted from the sample spectrum.[8]

e Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

e Apply pressure using the instrument's anvil to ensure firm and uniform contact between the
sample and the crystal surface.

e Acquire the sample spectrum, typically over a range of 4000-400 cm~*. Co-add 16 to 32
scans to improve the signal-to-noise ratio.

e Process the resulting spectrum by automatically subtracting the background.

Applications in Research and Drug Development

The true value of 4-Chloro-3'-methylbenzophenone lies in its utility as a synthetic
intermediate. The benzophenone core is a privileged scaffold in drug discovery, and this
particular derivative offers three key reactive sites for further chemical modification: the two
aromatic rings and the carbonyl group.

 Intermediate for Bioactive Molecules: Benzophenone derivatives are precursors to
compounds with a vast array of biological activities, including anti-inflammatory,
antimicrobial, and anticancer effects.[1][12] The chloro and methyl groups can direct further
substitutions or be incorporated as key features for binding to biological targets.
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 Building Block in Organic Synthesis: The carbonyl group can be reduced to a secondary
alcohol (a benzhydrol), which is another important pharmacophore. The aromatic rings can
undergo further functionalization through reactions like nitration, halogenation, or cross-
coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular
architectures.

» Photoinitiators: Benzophenones are well-known photoinitiators used in UV-curable coatings,
inks, and adhesives.[7] Upon absorption of UV light, they can initiate polymerization
reactions. While this specific isomer's application is not widely documented, its structural
class makes it a candidate for such roles.

Toxicological and Safety Considerations

While specific toxicological data for 4-Chloro-3'-methylbenzophenone is limited, information
on related compounds provides a basis for safe handling and risk assessment.

o General Benzophenone Class: Some benzophenone derivatives are used as UV filters in
cosmetics and have been studied for their potential endocrine-disrupting activity and
percutaneous absorption.[13][14][15]

» 4-Methylbenzophenone: This related compound has been a subject of concern due to its
migration from food packaging materials. The European Food Safety Authority (EFSA) noted
that while it is not genotoxic, it is likely to be a carcinogen based on the toxicity of the parent
compound, benzophenone.[16]

e Handling: As a standard precaution for any fine chemical intermediate, 4-Chloro-3'-
methylbenzophenone should be handled in a well-ventilated fume hood. Appropriate
personal protective equipment (PPE), including safety glasses, gloves, and a lab coat,
should be worn to prevent skin and eye contact.

Conclusion

4-Chloro-3'-methylbenzophenone (CAS 35256-82-7) is a valuable chemical intermediate with
a well-defined molecular structure and accessible synthetic pathways, primarily through
Friedel-Crafts acylation. Its characterization relies on a standard suite of analytical techniques,
including NMR, IR, and mass spectrometry. The strategic placement of chloro and methyl
groups on the benzophenone scaffold makes it a versatile precursor for the synthesis of
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complex organic molecules, particularly in the field of medicinal chemistry. Researchers and

drug development professionals can leverage this compound as a foundational element for

creating novel bioactive agents and functional materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
e 2. Page loading... [guidechem.com]
¢ 3. 4-CHLORO-3-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

e 4. 4-Chloro-3'-methylbenzophenone | #5212-16 | Rieke Metals Products & Services
[riekemetals.com]

e 5. Benzophenone, 4-chloro-4'-methyl- | C14H11CIO | CID 21494 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 6. pdf.benchchem.com [pdf.benchchem.com]

e 7. Page loading... [guidechem.com]

e 8. pdf.benchchem.com [pdf.benchchem.com]

e 9. Experimental Chemistry Il [sites.science.oregonstate.edu]

e 10. 4-Chlorobenzophenone(134-85-0) 1H NMR [m.chemicalbook.com]
e 11. 4-Methylbenzophenone(134-84-9) 1H NMR [m.chemicalbook.com]

e 12. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC
Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

e 13. Pharmacokinetics and metabolism of benzophenone 2 in the rat - PubMed
[pubmed.ncbi.nim.nih.gov]

e 14, cir-safety.org [cir-safety.org]
e 15. mdpi.com [mdpi.com]

e 16. EFSAissues statement on 4-methylbenzophenone in some breakfast cereals | EFSA
[efsa.europa.eu]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.pearson.com/en-us/search.html?q=Show%20how%20Friedel%E2%80%93Crafts%20acylation%20might%20be%20used%20to%20synthesize%20the%20following%20compounds.%20b.%20benzophenone
https://www.benchchem.com/product/b1597085?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6238883/
https://www.guidechem.com/encyclopedia/4-methylbenzophenone-dic2947.html
https://www.chemicalbook.com/synthesis/4-chloro-3-methylbenzophenone.htm
https://riekemetals.com/products-services/catnum/5212-16/
https://riekemetals.com/products-services/catnum/5212-16/
https://pubchem.ncbi.nlm.nih.gov/compound/Benzophenone_-4-chloro-4_-methyl
https://pubchem.ncbi.nlm.nih.gov/compound/Benzophenone_-4-chloro-4_-methyl
https://pdf.benchchem.com/1314/Application_Notes_and_Protocols_4_Methoxy_3_methylbenzophenone_in_Organic_Synthesis.pdf
https://www.guidechem.com/guideview/lab/synthesis-of-4-methylbenzophenone.html
https://pdf.benchchem.com/1314/Spectroscopic_characterization_of_4_Methoxy_3_methylbenzophenone.pdf
https://sites.science.oregonstate.edu/chemistry/courses/ch361-464/ch463/Poster_Abstracts_2010.htm
https://m.chemicalbook.com/SpectrumEN_134-85-0_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_134-84-9_1HNMR.htm
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra02797c
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra02797c
https://pubmed.ncbi.nlm.nih.gov/18242814/
https://pubmed.ncbi.nlm.nih.gov/18242814/
https://www.cir-safety.org/sites/default/files/Benzophenones_0.pdf
https://www.mdpi.com/2305-6304/10/11/672
https://www.efsa.europa.eu/en/news/efsa-issues-statement-4-methylbenzophenone-some-breakfast-cereals
https://www.efsa.europa.eu/en/news/efsa-issues-statement-4-methylbenzophenone-some-breakfast-cereals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloro-3'-
methylbenzophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1597085#4-chloro-3-methylbenzophenone-cas-
number-35256-82-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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